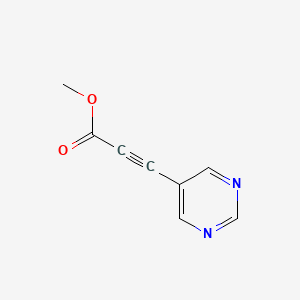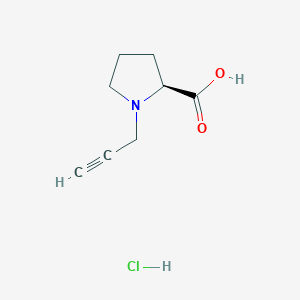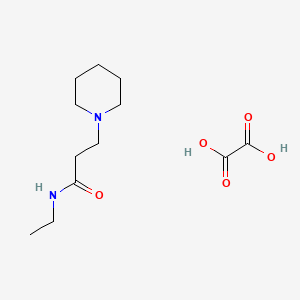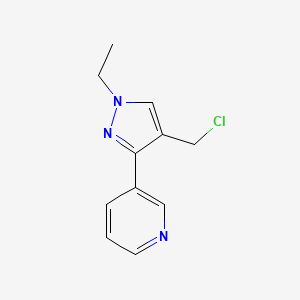
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, also known as CMEP, is a heterocyclic compound belonging to the pyrazole family. It is a versatile building block for organic synthesis and is widely used in the development of various pharmaceuticals, agrochemicals, and other organic compounds. CMEP is a highly reactive compound and has a low boiling point, making it suitable for a variety of reactions.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, including those related to the structural framework of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, has shown promising antimicrobial and antimycobacterial activities. One study synthesized various compounds through reactions involving nicotinohydrazide, demonstrating their potential in antimycobacterial applications (Sidhaye et al., 2011).
Catalysis in Synthetic Chemistry
Several studies have explored the use of pyrazolyl and pyridine derivatives as catalysts in organic synthesis. For example, (pyrazolyl)ethyl)pyridine metal complexes have been used as catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating the influence of catalyst structure on reaction outcomes (Magubane et al., 2017). Similarly, unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been shown to catalyze ethylene oligomerization reactions, with the product distribution being significantly influenced by the solvent and co-catalyst used (Nyamato et al., 2014).
Synthesis of Heterocyclic Compounds
The compound and its derivatives are instrumental in the synthesis of novel heterocyclic compounds with potential biomedical applications. For instance, studies have detailed the synthesis of polyheterocyclic systems involving pyrazole and pyridine moieties, leading to the discovery of compounds with promising optical and antimicrobial properties (Elneairy et al., 2006). Another study synthesized pyrazole derivatives and evaluated their fluorescence characteristics, underscoring the role of substituent groups in determining optical properties (Ge et al., 2014).
Propiedades
IUPAC Name |
3-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMBPJBDRQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





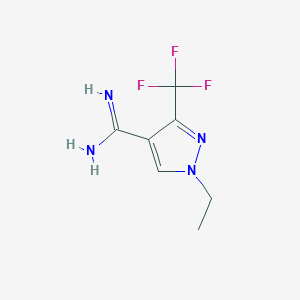


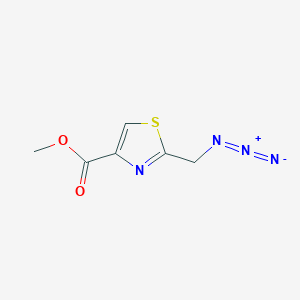
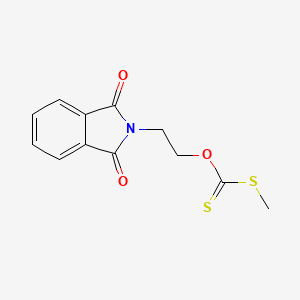
![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)

